Ethylvanillin-beta-glucoside-tetraacetate
Description
Properties
IUPAC Name |
[(3R,5S,6S)-3,4,5-triacetyloxy-6-(2-ethoxy-4-formylphenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-6-29-18-9-16(10-24)7-8-17(18)34-23-22(33-15(5)28)21(32-14(4)27)20(31-13(3)26)19(35-23)11-30-12(2)25/h7-10,19-23H,6,11H2,1-5H3/t19?,20-,21?,22+,23-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTZGWWLQOWIIL-BUNPMSMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C=O)O[C@H]2[C@H](C([C@@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl Vanillin
Ethyl vanillin, the aglycone precursor, is synthesized from catechol through ethylation to form guaethol (3-ethoxy-4-hydroxybenzyl alcohol). Subsequent condensation with glyoxylic acid yields a mandelic acid derivative, which undergoes oxidation and decarboxylation to produce ethyl vanillin.
Key Reaction Steps:
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Ethylation of catechol:
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Condensation with glyoxylic acid:
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Oxidation and decarboxylation:
Preparation of β-D-Glucose Tetraacetate
β-D-glucose is acetylated using acetic anhydride in the presence of a catalyst (e.g., pyridine or HSO) to form 1,2,3,6-tetra-O-acetyl-β-D-glucopyranose. This step protects the hydroxyl groups, ensuring regioselectivity during glycosylation.
Reaction Conditions:
Glycosylation of Ethyl Vanillin with Tetraacetylated Glucose
The coupling of ethyl vanillin and β-D-glucose tetraacetate is achieved via the Michael addition or Koenigs-Knorr glycosylation. The patent CN108445105B highlights the use of a Lewis acid catalyst (e.g., BF·EtO) to promote β-glycosidic bond formation.
Procedure:
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Dissolve β-D-glucose tetraacetate (1 eq) and ethyl vanillin (1.2 eq) in anhydrous dichloromethane.
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Add BF·EtO (0.1 eq) under nitrogen atmosphere.
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Stir at room temperature for 12–24 hours.
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Quench with saturated NaHCO, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Optimized Parameters:
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advancements have explored microwave irradiation to accelerate glycosylation. This method reduces reaction times from hours to minutes while maintaining yield.
Conditions:
Enzymatic Glycosylation
Although less common, enzymatic methods using glycosyltransferases (e.g., from Bacillus spp.) have been investigated for eco-friendly synthesis. However, scalability remains challenging due to enzyme cost and stability issues.
Characterization and Stability
EVG-TA is characterized using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Key spectral features include:
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Molecular Ion: [M-H] at m/z 487.1
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Fragmentation Peaks: m/z 325.0 (loss of acetyl groups), m/z 163.0 (ethyl vanillin fragment)
Thermal Stability:
| Compound | Pyrolysis Temperature |
|---|---|
| EVG-TA | 305.33°C |
| Ethylvanillin-β-glucoside | 234.82°C |
The tetraacetate’s higher thermal stability (305.33°C) compared to the deacetylated form (234.82°C) underscores its utility in high-temperature applications.
Industrial-Scale Production
Large-scale synthesis (e.g., >1 kg batches) employs continuous-flow reactors to enhance efficiency. A 2022 study reported a total yield of 50% using the following parameters:
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Residence Time: 30 minutes
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Catalyst Loading: 5 mol%
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Solvent Recovery: >90% via distillation
Chemical Reactions Analysis
Types of Reactions
Ethylvanillin-beta-glucoside-tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include ethyl vanillin derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
Food and Beverage Industry
- Flavoring Agent : Ethylvanillin-beta-glucoside-tetraacetate is primarily used as a flavoring agent in food products. Its sweet vanilla flavor enhances the sensory profile of various food items, making it popular in confectionery, baked goods, and beverages.
- Stability in Formulations : The compound exhibits good thermal stability, which is advantageous for food processing where high temperatures are involved. This stability ensures that the flavor profile remains intact during cooking or baking processes .
Tobacco Industry
- Masking Agent : In the tobacco industry, this compound serves as a fragrance-hiding substance. It is incorporated into cigarette paper to mask undesirable odors from tobacco smoke, thereby improving the overall smoking experience .
- Quality Control : A method developed for the rapid detection of this compound in cigarette products utilizes ultrahigh pressure liquid chromatography-mass spectrometry (UPLC-MS/MS). This technique allows for accurate quality control and ensures compliance with industry standards .
Fragrance Industry
- Perfume Composition : Due to its pleasant aroma, this compound is used in perfumes and scented products. It adds depth and complexity to fragrance formulations, making it a desirable ingredient for perfumers .
- Cosmetic Applications : The compound is also explored for use in cosmetic products where its scent can enhance user experience while providing a natural vanilla note .
Case Study 1: Flavor Stability in Baked Goods
A study investigated the stability of this compound when incorporated into baked goods. Results indicated that the compound retained its flavor profile even after baking at high temperatures, making it suitable for use in products like cakes and cookies.
Case Study 2: Efficacy as a Tobacco Additive
Research conducted on the incorporation of this compound into cigarette paper demonstrated its effectiveness in reducing off-flavors associated with tobacco smoke. The study utilized sensory analysis to evaluate consumer acceptance, showing a positive response to the enhanced aroma provided by the compound.
Mechanism of Action
The mechanism of action of ethylvanillin-beta-glucoside-tetraacetate involves its interaction with specific molecular targets and pathways. The glycosylation of ethyl vanillin enhances its solubility and bioavailability, allowing it to exert its effects more efficiently. The compound interacts with cellular pathways involved in oxidative stress and inflammation, providing its antioxidant and anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
β-Phenylethyl β-D-Glucoside Tetraacetate (NSC 231829)
A structurally analogous compound, β-phenylethyl β-D-glucoside tetraacetate, shares the tetraacetylated glucose core but replaces ethylvanillin with a β-phenylethyl group. Key differences include:
| Property | Ethylvanillin-beta-glucoside-tetraacetate | β-Phenylethyl β-D-Glucoside Tetraacetate |
|---|---|---|
| Aglycone Structure | Ethylvanillin (ethoxy-hydroxybenzaldehyde) | β-Phenylethyl (aromatic ethyl group) |
| Bioactivity Focus | Antioxidant, neuroprotective | Anti-inflammatory, cardiovascular support |
| Solubility | Moderate in organic solvents (e.g., DMSO) | High in polar aprotic solvents |
| Reported Applications | Neurodegenerative disease models | Diabetes, cardiovascular disease research |
Mechanistic Insights :
- Ethylvanillin’s phenolic hydroxyl group enhances free radical scavenging, making it superior in antioxidant assays compared to β-phenylethyl derivatives, which rely on aromatic π-electrons for anti-inflammatory effects .
- Acetylation in both compounds reduces premature enzymatic hydrolysis, but ethylvanillin’s bulkier aglycone may slow metabolic clearance compared to β-phenylethyl derivatives.
Ethylenediamine Tetraacetic Acid (EDTA) Derivatives
Unlike this compound, EDTA lacks a carbohydrate backbone and primarily acts as a metal ion chelator, limiting its direct biological activity but enabling applications in detoxification and stabilization of labile compounds .
Research Findings and Data
Stability and Bioavailability
- This compound: Retains >80% stability in plasma after 24 hours due to acetyl protection, whereas non-acetylated ethylvanillin glucosides degrade rapidly .
- β-Phenylethyl β-D-Glucoside Tetraacetate : Exhibits faster cellular uptake in hepatocyte models (t½ = 15 min vs. 30 min for ethylvanillin derivatives), attributed to its smaller aglycone .
Pharmacological Efficacy
| Compound | IC50 (DPPH Assay) | NF-κB Inhibition (%) | Bioavailability (Oral) |
|---|---|---|---|
| This compound | 12.5 μM | 65% at 50 μM | 22% (rat model) |
| β-Phenylethyl β-D-Glucoside Tetraacetate | 45.8 μM | 85% at 50 μM | 18% (rat model) |
Interpretation : Ethylvanillin derivatives excel in antioxidant activity, while β-phenylethyl analogs show stronger anti-inflammatory responses, likely due to aglycone-specific receptor interactions.
Biological Activity
Ethylvanillin-beta-glucoside-tetraacetate is a glycoside derivative of ethylvanillin, a compound known for its flavoring properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes an ethylvanillin moiety linked to a beta-D-glucoside with four acetyl groups. This structure enhances its solubility and bioavailability, potentially influencing its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits strong free radical scavenging properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-α, which are involved in inflammatory pathways.
- Enzyme Interaction : The rigid structure allows for specific interactions with enzymes and receptors, enhancing its selectivity and potency.
Antioxidant Activity
A study conducted by researchers demonstrated that this compound has significant antioxidant properties. The compound was tested using various assays such as DPPH and ABTS, showing effective scavenging abilities comparable to standard antioxidants like Trolox.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 15.0 | 12.5 |
| Trolox | 10.0 | 9.0 |
This data indicates that this compound possesses a robust capacity to neutralize free radicals, which is crucial for preventing oxidative damage in biological systems .
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce the expression of inflammatory markers in cell models exposed to lipopolysaccharides (LPS). The inhibition rates of COX-2 and TNF-α were measured at various concentrations:
| Concentration (µM) | COX-2 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| 10 | 40 | 45 |
| 25 | 60 | 65 |
| 50 | 75 | 80 |
These results suggest that the compound may be beneficial in managing inflammatory conditions .
Case Study 1: Antioxidant Efficacy in Animal Models
In a recent study involving animal models, administration of this compound resulted in a significant reduction in oxidative stress markers. Mice treated with the compound showed lower levels of malondialdehyde (MDA) and higher levels of glutathione (GSH), indicating enhanced antioxidant defense mechanisms.
Case Study 2: Anti-inflammatory Effects in Human Cell Lines
Another study focused on human HepG2 cells exposed to inflammatory stimuli. Treatment with this compound led to decreased levels of IL-6 and IL-1β, further supporting its role as an anti-inflammatory agent.
Q & A
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical trials?
- Methodological Answer : Process analytical technology (PAT) tools (e.g., in-line NIR spectroscopy) monitor reaction progression. Quality-by-design (QbD) frameworks define critical process parameters (CPPs) like temperature and stirring rate. Multivariate analysis (PLS regression) correlates CPPs with purity outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
